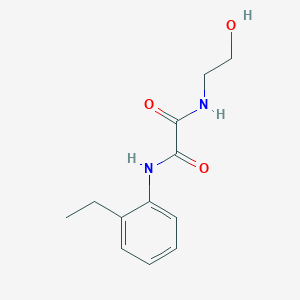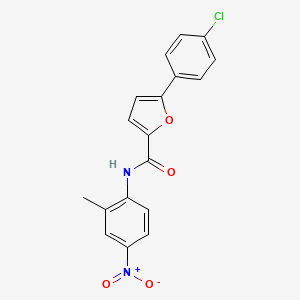
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide, also known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. DPA is a derivative of anthracene and has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been found to exhibit neuroprotective properties by reducing neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide in lab experiments is its relatively low toxicity. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to exhibit low cytotoxicity in vitro and in vivo, making it a promising candidate for further investigation. However, one of the limitations of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide. One area of interest is its potential applications in cancer therapy. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been shown to exhibit anticancer properties, and further investigation is needed to determine its efficacy and safety in vivo. Another area of interest is its potential applications in neurodegenerative diseases. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been found to exhibit neuroprotective properties, and further investigation is needed to determine its potential as a therapeutic agent. Finally, there is a need for further investigation into the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide, which could provide insights into its potential applications in medical research.
合成法
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide involves the reaction of 9,10-anthraquinone with propanoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified using column chromatography to obtain pure N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide.
科学的研究の応用
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)propanamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-2-15(19)18-10-7-8-13-14(9-10)17(21)12-6-4-3-5-11(12)16(13)20/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXIFJYTCXYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)
![2-{[4-(diethylamino)phenyl]imino}-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B4966959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)

![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B4967022.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)
